

Spectroscopic Data for 3-Aminohexanoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 3-Aminohexanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for **3-Aminohexanoic acid**. Despite extensive searches of chemical databases and scientific literature, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the free **3-Aminohexanoic acid** molecule—is not readily available in the public domain. Much of the accessible, detailed spectroscopic information is for its isomer, 6-Aminohexanoic acid, or for derivatives of **3-Aminohexanoic acid**.

This document, therefore, provides a summary of the known physical and chemical properties of **3-Aminohexanoic acid** and presents generalized experimental protocols for the spectroscopic analysis of amino acids. Additionally, a workflow for the spectroscopic characterization of a novel amino acid is provided in a visual format.

Chemical and Physical Properties of 3-Aminohexanoic Acid

While experimental spectra are not widely published, fundamental properties of **3-Aminohexanoic acid** have been reported. This data is crucial for handling, storage, and preliminary characterization of the compound.

Property	Value
Molecular Formula	C ₆ H ₁₃ NO ₂
Molecular Weight	131.17 g/mol
CAS Number	58521-63-4
Appearance	Solid
Melting Point	205-207 °C
Boiling Point (Predicted)	240.4 °C at 760 mmHg
Density (Predicted)	1.038 g/cm ³

General Experimental Protocols for Spectroscopic Analysis of Amino Acids

The following are generalized protocols for obtaining NMR, IR, and Mass Spectrometry data for a non-proteinogenic amino acid like **3-Aminohexanoic acid**. These protocols are based on standard laboratory practices and would require optimization for the specific compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of **3-Aminohexanoic acid** in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices for amino acids.
 - If using D₂O, the acidic proton of the carboxylic acid and the protons on the amine group may exchange with deuterium, leading to their signals disappearing from the ¹H NMR spectrum.

- Add a small amount of a reference standard, such as trimethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition:
 - ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
 - ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
 - 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons, aiding in the complete and unambiguous assignment of all signals.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of finely ground **3-Aminohexanoic acid** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Data Acquisition:

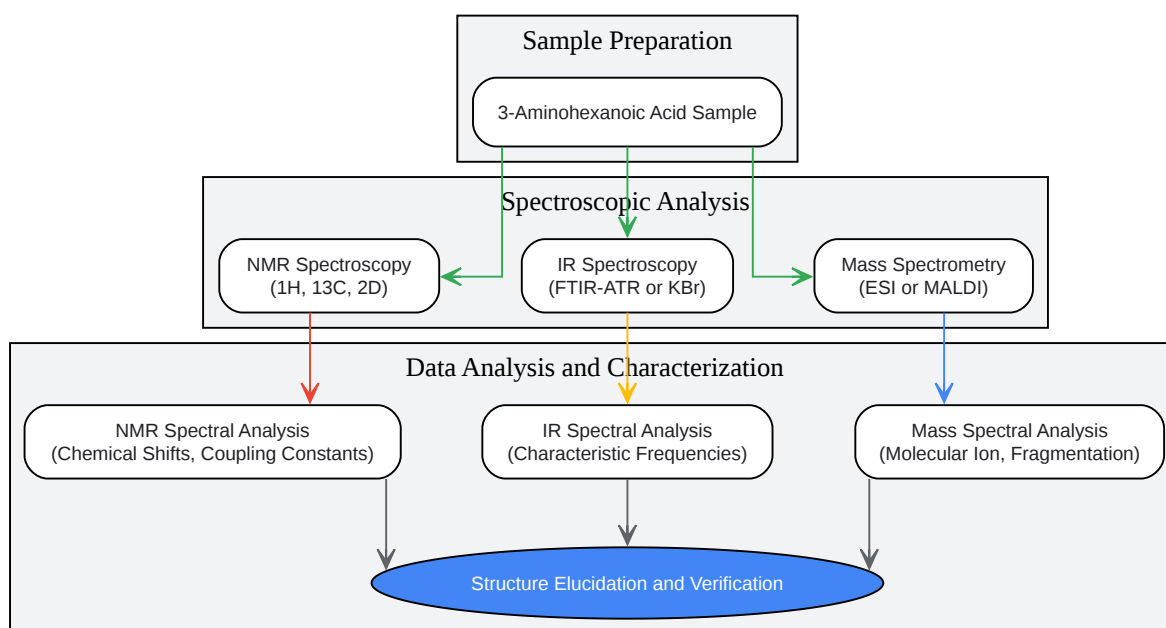
- Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm^{-1} .
- The resulting spectrum should show characteristic absorption bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and alkyl (C-H stretching and bending) functional groups.

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Sample Preparation:
 - ESI-MS: Dissolve a small amount of **3-Aminohexanoic acid** in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a low concentration (e.g., 10-100 μM). The solution is then directly infused into the mass spectrometer.
 - MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid) on a MALDI target plate.
- Data Acquisition:
 - Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. For **3-Aminohexanoic acid** (MW = 131.17), one would expect to see a peak at approximately m/z 132.18 $[\text{M}+\text{H}]^+$ in positive ion mode or m/z 130.16 $[\text{M}-\text{H}]^-$ in negative ion mode.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation. The fragmentation pattern provides structural information that can be used to confirm the identity of the compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an amino acid such as **3-Aminohexanoic acid**.



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